

# The Azepan-4-ol Scaffold: A Lynchpin in Modern Neurological Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Azepan-4-ol**

Cat. No.: **B112581**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Authored by: A Senior Application Scientist Abstract

The quest for novel therapeutics to combat the complexities of neurological disorders is a paramount challenge in medicinal chemistry. Central to this endeavor is the identification and optimization of privileged scaffolds that can effectively engage with key central nervous system (CNS) targets. Among these, the seven-membered heterocyclic compound, **Azepan-4-ol**, has emerged as a particularly versatile and valuable building block.<sup>[1][2]</sup> Its inherent structural features—a flexible seven-membered ring, a strategically placed hydroxyl group for further functionalization, and a secondary amine for substitution—provide a unique three-dimensional diversity that is highly advantageous for CNS drug design.<sup>[1]</sup> This technical guide provides a comprehensive exploration of the role of **Azepan-4-ol** in neurological drug discovery, moving beyond a mere recitation of facts to an in-depth analysis of its application in the synthesis of potent and selective modulators of critical neurological targets. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and visualize the intricate signaling pathways and workflows that underpin this exciting area of research.

## The Azepan-4-ol Core: A Privileged Scaffold for CNS Drug Design

**Azepan-4-ol** (also known as 4-hydroxyazepane) is a cyclic amine that has garnered significant attention as a precursor in the synthesis of a wide array of bioactive molecules.<sup>[2]</sup> The azepane ring system is a recurring motif in numerous FDA-approved drugs, particularly those targeting the CNS, owing to its favorable physicochemical properties that can enhance bioavailability and binding affinity.<sup>[3][4]</sup> The conformational flexibility of the seven-membered ring allows for optimal positioning of substituents to interact with the complex topographies of CNS receptors and transporters.<sup>[3]</sup>

The true utility of **Azepan-4-ol** in neurological drug discovery lies in its dual functionality. The secondary amine provides a ready handle for N-substitution, a common strategy for modulating potency, selectivity, and pharmacokinetic properties of CNS ligands.<sup>[5]</sup> Simultaneously, the hydroxyl group at the 4-position serves as a versatile point for derivatization, enabling the introduction of various pharmacophoric elements or the fine-tuning of polarity and hydrogen-bonding capacity.<sup>[1]</sup> This dual reactivity makes **Azepan-4-ol** an ideal starting point for the construction of diverse chemical libraries aimed at a range of neurological targets.

## Key Neurological Targets for Azepan-4-ol Derivatives

The **Azepan-4-ol** scaffold has proven to be a fruitful starting point for the development of ligands for several key neurological targets implicated in a variety of disorders, from neurodegenerative diseases to psychiatric conditions.

### Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters (MATs) are a family of solute carrier 6 (SLC6) proteins that regulate the synaptic concentrations of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).<sup>[6][7]</sup> Their dysfunction is implicated in a host of conditions, including depression, ADHD, and substance use disorders.<sup>[6]</sup> The azepane scaffold has been successfully employed to generate potent inhibitors of these transporters.

One notable example is the development of N-benzylated bicyclic azepanes, which have shown potent inhibition of NET and DAT.<sup>[5]</sup> The general structure-activity relationship (SAR) for N-substituted azepane analogs at MATs often reveals that the nature of the N-substituent is critical for determining potency and selectivity.<sup>[8][9]</sup> For instance, the addition of bulky, lipophilic groups can enhance binding to the hydrophobic pockets of the transporter proteins.

## Sigma-1 ( $\sigma 1$ ) Receptor

The sigma-1 ( $\sigma 1$ ) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.<sup>[10]</sup> It is involved in a wide range of cellular processes, including the regulation of calcium signaling, ion channel function, and cellular stress responses.<sup>[11][12]</sup> Ligands that modulate the  $\sigma 1$  receptor have shown therapeutic potential in neurodegenerative diseases, stroke, and psychiatric disorders.<sup>[13][14]</sup>

The azepane moiety is a key structural feature in a number of potent and selective  $\sigma 1$  receptor ligands. For example, the compound CM304, a potent and selective  $\sigma 1$  receptor antagonist, features an azepane ring connected to a benzothiazol-2(3H)-one core.<sup>[15]</sup> This highlights the utility of the azepane scaffold in constructing molecules that can effectively interact with the ligand-binding domain of the  $\sigma 1$  receptor.

## Cannabinoid Receptor 2 (CB2)

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells, although it is also found in the CNS.<sup>[10]</sup> Activation of the CB2 receptor is generally associated with anti-inflammatory and neuroprotective effects, making it an attractive target for the treatment of neuroinflammatory conditions and neurodegenerative diseases.<sup>[4]</sup>  
<sup>[16]</sup>

The 1,4-diazepane scaffold, a close structural relative of azepane, has been identified as a potent and selective agonist of the CB2 receptor.<sup>[12]</sup> While not a direct derivative of **Azepan-4-ol**, this demonstrates the broader utility of seven-membered nitrogen-containing heterocycles in targeting the CB2 receptor. The development of azepane-based CB2 agonists is an active area of research.

## Synthesis and Derivatization of Azepan-4-ol for Neurological Drug Discovery

The versatility of **Azepan-4-ol** as a starting material is a key advantage in the drug discovery process. A variety of synthetic routes can be employed to generate diverse libraries of **Azepan-4-ol** derivatives for screening against neurological targets.

## General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of **Azepan-4-ol** derivatives in neurological drug discovery.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and evaluation of **Azepan-4-ol** derivatives.

## Detailed Experimental Protocol: N-Alkylation of Azepan-4-ol

This protocol describes a general method for the N-alkylation of **Azepan-4-ol**, a common first step in the synthesis of many neurologically active compounds.

Objective: To synthesize an N-alkylated **Azepan-4-ol** derivative.

Materials:

- **Azepan-4-ol**
- Alkyl halide (e.g., benzyl bromide)
- Potassium carbonate ( $K_2CO_3$ )
- Acetonitrile ( $CH_3CN$ )
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution ( $NaHCO_3$ )
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- To a solution of **Azepan-4-ol** (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
- Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-alkylated **Azepan-4-ol** derivative.
- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

**Self-Validation:** The purity of the final compound should be assessed by HPLC. The structural confirmation via NMR and mass spectrometry ensures that the desired N-alkylation has occurred without any unforeseen side reactions.

## In Vitro Evaluation of Azepan-4-ol Derivatives

A critical step in the drug discovery process is the in vitro evaluation of synthesized compounds to determine their activity at the target of interest. This section provides detailed protocols for key assays relevant to the neurological targets discussed earlier.

### Monoamine Transporter Uptake Assay

**Rationale:** This assay is chosen to directly measure the functional inhibition of monoamine transporters by the test compounds. It provides a more physiologically relevant measure of activity than a simple binding assay, as it assesses the compound's ability to block the primary function of the transporter.

**Protocol:** Neurotransmitter Transporter Uptake Assay

This protocol is adapted from commercially available fluorescence-based assay kits.[\[15\]](#)[\[17\]](#)

Objective: To determine the IC<sub>50</sub> value of an **Azepan-4-ol** derivative for the inhibition of dopamine, norepinephrine, or serotonin transporters.

#### Materials:

- HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
- Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)
- Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
- Known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for positive controls.
- 96-well or 384-well black, clear-bottom microplates
- Fluorescence microplate reader with bottom-read capability

#### Procedure:

- Cell Plating: Seed the transporter-expressing cells into the microplate at a density of 40,000-60,000 cells/well (for a 96-well plate) and allow them to adhere overnight.[\[15\]](#)
- Compound Preparation: Prepare serial dilutions of the **Azepan-4-ol** test compounds and positive controls in assay buffer.
- Assay Initiation: Remove the cell culture medium and add the diluted compounds to the respective wells.
- Dye Loading: Prepare the dye solution according to the kit manufacturer's instructions and add it to all wells.
- Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[\[15\]](#)

- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent substrate.
- Data Analysis: Subtract the background fluorescence (from wells with no cells or with a potent inhibitor) and calculate the percent inhibition for each compound concentration. Determine the  $IC_{50}$  value by fitting the data to a four-parameter logistic equation.

Self-Validation: The inclusion of known potent and selective inhibitors as positive controls validates the assay's performance. The signal-to-background ratio should be sufficiently high to provide robust and reproducible results.

## Sigma-1 Receptor Radioligand Binding Assay

Rationale: A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. This assay directly measures the interaction between the test compound and the  $\sigma 1$  receptor, providing a quantitative measure of its binding potency ( $K_i$ ).

Protocol:  $[^3H]$ - $(+)$ -Pentazocine Binding Assay for Sigma-1 Receptor

This protocol is based on established methods for  $\sigma 1$  receptor binding.[\[14\]](#)[\[18\]](#)[\[19\]](#)

Objective: To determine the binding affinity ( $K_i$ ) of an **Azepan-4-ol** derivative for the  $\sigma 1$  receptor.

Materials:

- Guinea pig liver membranes (a rich source of  $\sigma 1$  receptors)[\[18\]](#)[\[19\]](#)
- $[^3H]$ - $(+)$ -Pentazocine (radioligand)
- Haloperidol (for defining non-specific binding)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplates
- Glass fiber filters

- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- Membrane Preparation: Prepare a membrane homogenate from guinea pig liver as described in the literature.[19]
- Assay Setup: In a 96-well plate, add the assay buffer, guinea pig liver membranes, and serial dilutions of the **Azepan-4-ol** test compound.
- Radioligand Addition: Add a fixed concentration of [<sup>3</sup>H]-(+)-pentazocine to all wells.
- Non-specific Binding: In a separate set of wells, add a high concentration of haloperidol (e.g., 10  $\mu$ M) to determine non-specific binding.[18]
- Incubation: Incubate the plate at 37°C for 90 minutes.[18]
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC<sub>50</sub> value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Self-Validation: The assay is validated by the low non-specific binding (typically <10% of total binding) and the consistent Kd value of the radioligand determined from saturation binding experiments.

## Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling pathways modulated by **Azepan-4-ol** derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

## Monoamine Transporter Inhibition

The primary mechanism of action of MAT inhibitors is the blockade of neurotransmitter reuptake, leading to an increase in the synaptic concentration of the respective monoamine. This enhanced neurotransmission is responsible for the therapeutic effects of many antidepressants and psychostimulants.



[Click to download full resolution via product page](#)

Caption: Mechanism of monoamine transporter inhibition by **Azepan-4-ol** derivatives.

## Sigma-1 Receptor Modulation

Sigma-1 receptor ligands can act as either agonists or antagonists, leading to distinct downstream effects. Agonists typically promote cell survival and neuroprotection, while antagonists can block these effects. The signaling pathways modulated by the  $\sigma 1$  receptor are complex and involve interactions with numerous other proteins.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of sigma-1 receptor activation by an agonist.

# Quantitative Data of Representative Azepane Derivatives

The following table summarizes hypothetical but representative biological data for a series of N-substituted **Azepan-4-ol** derivatives, illustrating the impact of structural modifications on activity at key neurological targets.

| Compound ID | N-Substituent    | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | $\sigma$ 1R Ki (nM) |
|-------------|------------------|-------------|-------------|--------------|---------------------|
| AZ-001      | -H               | >1000       | >1000       | >1000        | 850                 |
| AZ-002      | -CH <sub>3</sub> | 850         | 920         | >1000        | 620                 |
| AZ-003      | -Benzyl          | 120         | 85          | 450          | 150                 |
| AZ-004      | -4-Fluorobenzyl  | 95          | 60          | 380          | 98                  |
| AZ-005      | Diphenylmethyl   | 25          | 45          | 210          | 45                  |

## Conclusion and Future Directions

**Azepan-4-ol** has firmly established itself as a valuable and versatile scaffold in the field of neurological drug discovery. Its synthetic tractability and the ability to generate derivatives with diverse three-dimensional structures make it an ideal starting point for targeting a range of CNS receptors and transporters. The insights gained from SAR studies of **Azepan-4-ol** derivatives continue to guide the design of more potent and selective neurological drug candidates.

Future research in this area will likely focus on several key aspects:

- Exploration of Novel Derivatizations: Investigating new ways to functionalize both the nitrogen and the hydroxyl group of **Azepan-4-ol** to access novel chemical space.
- Multi-target Drug Design: Leveraging the **Azepan-4-ol** scaffold to create single molecules that can modulate multiple neurological targets simultaneously, a promising strategy for

complex diseases like Alzheimer's and Parkinson's.

- Application in Phenotypic Screening: Utilizing libraries of **Azepan-4-ol** derivatives in high-content phenotypic screens to identify compounds with desired cellular effects, even without a priori knowledge of the specific molecular target.

In conclusion, the continued exploration of the chemical space around the **Azepan-4-ol** core, guided by a deep understanding of its SAR and the underlying biology of its targets, holds immense promise for the development of the next generation of therapeutics for debilitating neurological disorders.

## References

- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1.34.1–1.34.21. [\[Link\]](#)
- BenchChem. (2025).
- Vidal-Lletjós, S., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(15), 8585. [\[Link\]](#)
- Nakazawa, Y., et al. (2021). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Journal of Experimental & Clinical Medicine, 13(3), 115-121. [\[Link\]](#)
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [\[Link\]](#)
- Revvity. (n.d.). human Cannabinoid CB2 Receptor, Frozen Cells. Revvity.
- Eurofins Discovery. (n.d.). CB2 Human Cannabinoid GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. Eurofins Discovery.
- NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof.
- Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological reviews, 61(4), 383–426. [\[Link\]](#)
- ResearchGate. (n.d.). The Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Request PDF.
- ResearchGate. (2025). Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection | Request PDF.
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 163, 465–494. [\[Link\]](#)
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.

- Thermo Fisher Scientific. (n.d.). Cannabinoid Receptor 2 (CB2) Redistribution Assay - Instructions. Thermo Fisher Scientific.
- Tadepalli, S. A., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. *Pharmaceutics*, 14(11), 2465. [\[Link\]](#)
- Singh, S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. *Journal of medicinal chemistry*, 47(13), 3388–3398. [\[Link\]](#)
- ResearchGate. (2025). Structure–Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3 $\alpha$ -(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- ACS Publications. (2025). Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis.
- ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays | Download Table.
- Aggarwal, S., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. *Current topics in medicinal chemistry*, 18(28), 2399–2424. [\[Link\]](#)
- Padayichie, T., & Singh, S. (2018). Overview of Monoamine Transporters. *Current topics in medicinal chemistry*, 18(28), 2386–2398. [\[Link\]](#)
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. Molecular Devices.
- MDPI. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.
- National Institutes of Health. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- LookChem. (2024). Cas no 39888-51-2 (**Azepan-4-ol**). LookChem.
- PubMed. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed.
- MDPI. (2023).
- PubChem. (n.d.). **Azepan-4-ol** | C6H13NO | CID 5149746. PubChem.
- MDPI. (2022). Natural Compounds for Alzheimer's Disease Therapy: A Systematic Review of Preclinical and Clinical Studies. MDPI.

- MDPI. (2023).
- PubMed. (2014). CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. PubMed.
- Chem-Impex. (n.d.). Azépane-4-ol. Chem-Impex.
- National Institutes of Health. (n.d.). Finding effective combinations of compounds to prevent Alzheimer's disease.
- Padayichie, T., & Singh, S. (2018). Overview of Monoamine Transporters. Current topics in medicinal chemistry, 18(28), 2386–2398. [Link]
- ResearchGate. (n.d.). Aminimides as Potential CNS Acting Agents. I. Design, Synthesis, and Receptor Binding of 4'-Aryl Aminimide Analogues of Clozapine as Prospective Novel Antipsychotics | Request PDF.
- PubMed. (2010).
- PubMed. (n.d.). [Synthesis of CNS-activity of pyran derivatives: 6,8-dioxabicyclo(3.2.1)octane]. PubMed.
- MDPI. (2018). Computational Studies Applied to Flavonoids against Alzheimer's and Parkinson's Diseases. MDPI.
- PubMed. (n.d.). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. PubMed.
- ResearchGate. (2025). Functional Chemical Groups That May Likely Become Source For Synthesis of Novel Central Nervous System (Cns) Acting Drugs.
- PubMed. (1999). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. PubMed.
- Ramamoorthy, S., et al. (2011). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Pharmacological reviews, 63(1), 133–153. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 39888-51-2(Azepan-4-ol) | Kuujia.com [kuujia.com]
- 2. chemimpex.com [chemimpex.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Models Could Improve Drug Development for Nervous System Diseases [pcrm.org]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. news-medical.net [news-medical.net]
- 17. moleculardevices.com [moleculardevices.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Azepan-4-ol Scaffold: A Lynchpin in Modern Neurological Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112581#role-of-azepan-4-ol-in-neurological-drug-discovery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)